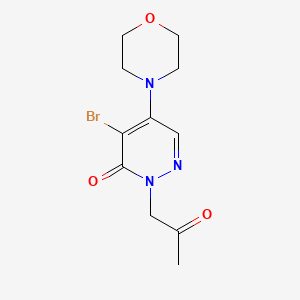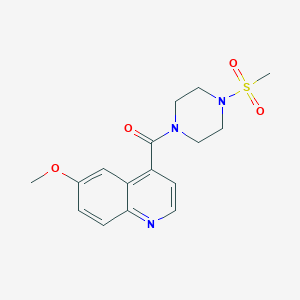![molecular formula C14H14ClN5O2 B2735726 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one CAS No. 726152-52-9](/img/structure/B2735726.png)
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzimidazole moiety . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques and computational methods . These studies typically involve the use of vibrational spectroscopy, quantum computational methods, and molecular docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Benzimidazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Synthesis of Formazans and Azetidinones : Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, formazans from Mannich base derivatives show moderate antimicrobial activity against pathogenic strains like Escherichia coli and Salmonella typhi (Sah et al., 2014). Another study on N-substituted-3-chloro-2-azetidinones reported good to moderate antibacterial activity against various bacterial strains (Chavan & Pai, 2007).
Antioxidant and Anti-inflammatory Applications
- Pyridazinone Analogs for Anti-inflammatory and Antioxidant Activities : A novel series of compounds derived from 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole analogs demonstrated significant anti-inflammatory and antioxidant activities, highlighting their potential as therapeutic agents (Shankar et al., 2017).
Anticancer Activity
- Pyrazole Derivatives for Anticancer Applications : Benzothiazole pyrimidine derivatives synthesized in certain studies showed excellent in vitro antibacterial and antifungal activities, which might suggest their potential in anticancer applications as well (Maddila et al., 2016).
Drug Discovery and Development
- Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as imidazoles, triazoles, and azetidinones, is crucial in medicinal chemistry for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties. Studies demonstrate the synthesis and evaluation of these compounds, providing a foundation for future research in drug discovery (Rekha et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2/c15-12-11(16-6-3-7-21)8-17-20(13(12)22)14-18-9-4-1-2-5-10(9)19-14/h1-2,4-5,8,16,21H,3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWZCUMPNINDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C(=C(C=N3)NCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2735643.png)
![2-{3-[4-methyl-6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2735645.png)








![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735660.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2735665.png)